molecular formula C3H6N4O3 B1605885 2-[2-(Diaminomethylidene)hydrazinyl]-2-oxoacetic acid CAS No. 89797-67-1

2-[2-(Diaminomethylidene)hydrazinyl]-2-oxoacetic acid

Cat. No. B1605885
CAS RN: 89797-67-1
M. Wt: 146.11 g/mol
InChI Key: MZTBSNRMAPZWRT-UHFFFAOYSA-N
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Description

2-[2-(Diaminomethylidene)hydrazinyl]-2-oxoacetic acid, also known as glycine hydrazide, is a chemical compound that has been widely used in scientific research. This molecule is a derivative of glycine and has been studied extensively due to its unique properties, including its ability to act as a reducing agent and its potential use as a precursor in the synthesis of other compounds.

Scientific Research Applications

Structural Characterization and Anticancer Activity

A study by Delgado et al. (2019) on 2-amino-2-oxoacetic acid (a compound structurally similar to the query) elucidates its role as an active pharmaceutical ingredient, primarily due to its inhibition of lactic dehydrogenase. This inhibition is significant for its anticancer activity against nasopharyngeal carcinoma cells and its potential utility in treating type 2 diabetes. The compound's utility extends to being a building block in supramolecular architecture, leveraging its hydrogen-bond functionalities. This structural study, performed via powder X-ray diffraction and other spectroscopic techniques, underlines the compound's biological and structural importance in designing antitumor and antidiabetic agents (Delgado et al., 2019).

Catalytic Efficiency in Bioconjugation

The efficiency of simple, commercially available anthranilic acids and aminobenzoic acids, which include structures similar to 2-[2-(Diaminomethylidene)hydrazinyl]-2-oxoacetic acid, as catalysts for hydrazone and oxime formation, was investigated by Crisalli and Kool (2013). Their work demonstrated that these compounds significantly speed up the reaction, enhancing the rate of hydrazone/oxime formation and offering potential in molecular conjugation strategies for ligation, attachment, and bioconjugation in chemistry and biology (Crisalli & Kool, 2013).

Synthesis of Orthogonally Protected Anti-2,3-diamino Acids

Capone et al. (2005) reported on the asymmetric synthesis of anti-2,3-diamino acids, showcasing a method that does not require expensive chiral reagents or auxiliaries. This approach leads to products that can be orthogonally protected, indicating the relevance of similar compounds in synthesizing complex amino acids for various biochemical applications (Capone et al., 2005).

properties

IUPAC Name

2-[2-(diaminomethylidene)hydrazinyl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O3/c4-3(5)7-6-1(8)2(9)10/h(H,6,8)(H,9,10)(H4,4,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTBSNRMAPZWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)NN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292315
Record name NSC81670
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Diaminomethylidene)hydrazinyl]-2-oxoacetic acid

CAS RN

89797-67-1
Record name NSC81670
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC81670
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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